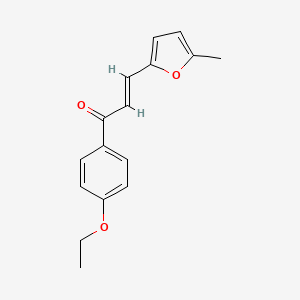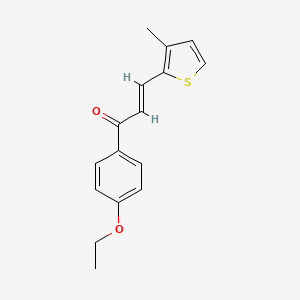
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as EMTPMP, is a novel small-molecule compound with potential biological applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities. This compound has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, it has been found to possess anti-inflammatory, antifungal, and anti-cancer activities. In addition, it has been studied for its potential to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been studied for its potential to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been studied for its potential to protect neurons from damage caused by oxidative stress.
Wirkmechanismus
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, this compound has been found to induce apoptosis in certain cancer cells, which is a form of programmed cell death.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are associated with inflammation and the development of certain diseases. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells, as well as its potential to reduce the toxicity of certain chemotherapeutic drugs. Furthermore, it has been found to reduce the symptoms of diabetes, including hyperglycemia and insulin resistance. Finally, it has been found to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments include its relatively low cost and its wide range of biological activities. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on certain diseases have not been extensively studied. Furthermore, its potential toxicity has not been fully evaluated.
Zukünftige Richtungen
The potential therapeutic use of (2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, is an area of ongoing research. In particular, future studies should focus on elucidating the exact mechanism of action of this compound and its effects on certain diseases. Furthermore, studies should be conducted to evaluate its potential toxicity and to determine the optimal dosage for various applications. Finally, future studies should focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including aldol condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling. The aldol condensation method involves the reaction of an aldehyde and a ketone, which produces a β-hydroxyaldehyde and a β-ketoaldehyde. The Wittig reaction is a method for the formation of a carbon-carbon bond between two molecules, which can be used to synthesize this compound. The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two molecules, which can also be used to synthesize this compound.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-6-4-13(5-7-14)15(17)8-9-16-12(2)10-11-19-16/h4-11H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCAPUAIPKNAC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


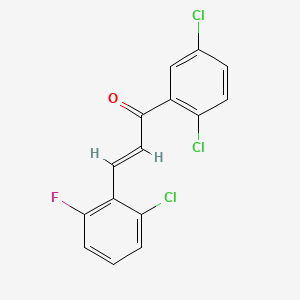



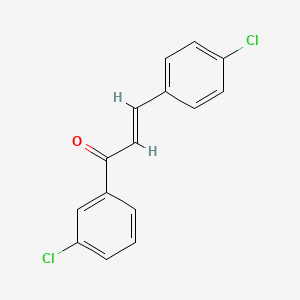
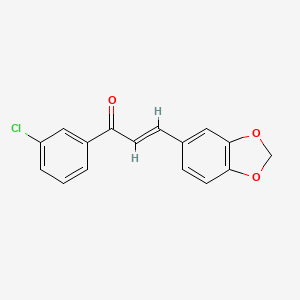
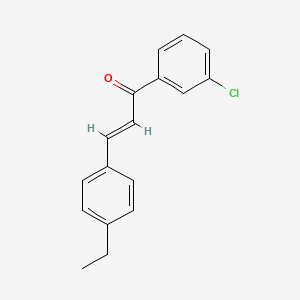
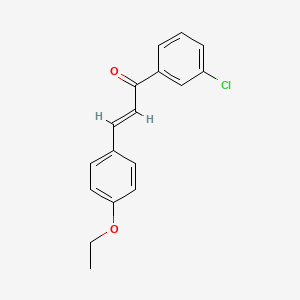
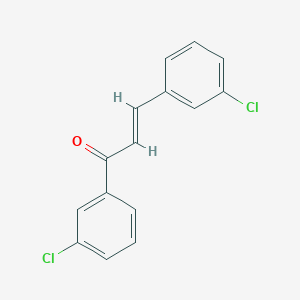
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)


